molecular formula C17H15ClN4O2 B2919313 1-(4-Chlorobenzyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034237-41-5

1-(4-Chlorobenzyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2919313
CAS No.: 2034237-41-5
M. Wt: 342.78
InChI Key: SCMOGFMSCQNLLT-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a urea derivative featuring a 4-chlorobenzyl group, a pyrazine ring substituted with a furan-3-yl moiety, and a methyl bridge linking the pyrazine to the urea core. Its structural complexity arises from the combination of aromatic and heterocyclic components, which influence its physicochemical and biological behavior.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-14-3-1-12(2-4-14)9-21-17(23)22-10-15-16(20-7-6-19-15)13-5-8-24-11-13/h1-8,11H,9-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOGFMSCQNLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=NC=CN=C2C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex molecular structure and potential biological activities. The compound features a urea moiety linked to a chlorobenzyl group and a furan-pyrazine derivative, suggesting diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H14_{14}ClN5_{5}O, with a molecular weight of approximately 342.8 g/mol. Its structure includes:

  • Chlorobenzyl Group : This moiety may contribute to the compound's lipophilicity and potential receptor interactions.
  • Furan-Pyrazine Derivative : This part of the molecule is associated with various biological activities, including anticancer properties.

Antimicrobial Properties

Initial studies indicate that this compound may exhibit significant antimicrobial activity. Preliminary tests suggest it could inhibit the growth of various bacterial strains, making it a candidate for further pharmacological exploration.

Anticancer Potential

The unique structure of this compound suggests potential anticancer activity. Research indicates that compounds with similar structural features have demonstrated cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameIC50_{50} (μM)Target Cell LineMechanism of Action
Pyrazole Derivative A49.85A549Induces apoptosis
Pyrazole Derivative B0.39NCI-H460Autophagy induction
Pyrazole Derivative C0.01MCF7CDK inhibition

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
  • Receptor Binding : It could bind to cellular receptors, modulating signal transduction pathways that are crucial for cell survival and growth.
  • DNA/RNA Interaction : The compound may interact with nucleic acids, influencing gene expression or replication processes, thereby affecting cellular function .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Pyrazole Derivatives : Research indicated that pyrazole derivatives exhibited varying degrees of anticancer activity against different cell lines, with some compounds showing IC50_{50} values as low as 0.01 μM against MCF7 cells .
  • Antimicrobial Activity Assessment : A recent study highlighted the antimicrobial effects of similar urea derivatives against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Comparison with Similar Compounds

Substituent Variations

Key structural analogues differ in substituents on the benzyl, pyrazine, or urea groups. Below is a comparative analysis:

Compound Name Substituent on Benzyl Pyrazine Substitution Urea Modification Molecular Weight (g/mol) Key Properties/Activities Reference ID
1-(4-Chlorobenzyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea 4-Cl Furan-3-yl None ~386.8 (calculated) Kinase inhibition (hypothetical)
1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea 4-F Pyrazin-2-yl (via piperidine) Piperidine linkage ~401.4 (calculated) Not reported (structural analogue)
1-(1-Arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea 4-Cl Imidazolidine-2-ylidene Imidazolidine ring ~320–350 (varies) Antiviral activity (VSV, HSV-1)
1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea 4-Cl (benzoyl) 3-Methylpyridin-2-yl Thiourea instead of urea ~335.8 Structural data (single-crystal XRD)

Key Observations

  • Heterocyclic Influence : The furan-3-yl group on pyrazine may confer distinct electronic effects (electron-rich aromatic system) compared to pyrazin-2-yl derivatives linked via piperidine or methylpyridine .
  • Urea vs.

Antiviral Activity

  • 1-(1-Arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea derivatives (e.g., compound 4c in ) exhibit moderate antiviral activity against vesicular stomatitis virus (VSV) and herpes simplex virus type 1 (HSV-1), with IC₅₀ values ranging from 25–50 μM.

Kinase Inhibition Potential

  • Pyrazine-containing urea derivatives are often explored as kinase inhibitors due to their ability to bind ATP pockets. The furan-3-yl group may mimic adenine interactions in kinases, analogous to triazine-based inhibitors (e.g., compound 18 in ).

Solubility and Stability

  • The furan-3-yl group may reduce aqueous solubility compared to piperidine-linked analogues but enhance aromatic stacking interactions in biological targets.
  • Thiourea derivatives (e.g., ) exhibit lower thermal stability than urea analogues, as evidenced by crystallographic data.

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